H-D-Val-D-val-OH
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Overview
Description
H-D-Val-D-val-OH is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Val-D-val-OH can be achieved through several methods. One common approach involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the final product. For example, the synthesis might involve the use of tert-butoxycarbonyl (Boc) protected amino acids, followed by coupling reactions and deprotection steps .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: H-D-Val-D-val-OH undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include sodium borohydride for reduction reactions and methanesulfonyl chloride for inversion reactions . Oxidation reactions can be facilitated by water radical cations under ambient conditions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield alcohol derivatives, while oxidation reactions can produce quaternary ammonium cations .
Scientific Research Applications
H-D-Val-D-val-OH has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of H-D-Val-D-val-OH involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of protein-protein interactions. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other chiral amino acid derivatives and peptides. Examples include (2R,5R)-2-amino-5-hydroxyhexanoic acid and various 2-aminothiazole-based compounds .
Uniqueness: What sets H-D-Val-D-val-OH apart from similar compounds is its specific stereochemistry and the resulting biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15)/t7-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNYOVHEKOBTEF-HTQZYQBOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@H](C(C)C)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423794 |
Source
|
Record name | Val-val | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62653-78-5 |
Source
|
Record name | Val-val | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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